molecular formula C12H17BN2O3 B14853339 (4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester

(4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14853339
M. Wt: 248.09 g/mol
InChI Key: ONBDXOZPASKCGX-UHFFFAOYSA-N
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Description

(4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 4-amino-5-formylpyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki–Miyaura coupling makes it valuable for constructing biaryl structures .

Biology and Medicine

In biology and medicine, this compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential as inhibitors of various enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it useful in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of (4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester involves its ability to form stable boron

Properties

Molecular Formula

C12H17BN2O3

Molecular Weight

248.09 g/mol

IUPAC Name

4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-9(14)8(7-16)6-15-10/h5-7H,1-4H3,(H2,14,15)

InChI Key

ONBDXOZPASKCGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)C=O)N

Origin of Product

United States

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